Species-Selective Acetylcholinesterase (AChE) Inhibition
The compound exhibits a 26-fold higher potency for inhibiting acetylcholinesterase from the malaria vector Anopheles gambiae (AgAChE) compared to the human ortholog (hAChE). This selectivity is a key differentiator from broad-spectrum AChE inhibitors [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 80 nM (AgAChE) |
| Comparator Or Baseline | IC50 = 2100 nM (hAChE) |
| Quantified Difference | 26.25-fold higher potency for insect vs. human enzyme. |
| Conditions | Recombinant enzymes; AgAChE1 expressed in sf9 insect cells; hAChE recombinant; acetylthiocholine iodide substrate; 60 sec measurement [1]. |
Why This Matters
This species-selectivity profile is critical for projects developing vector-control agents, as it offers a potential therapeutic window by targeting insect-specific AChE over the human enzyme.
- [1] BindingDB. Entry for BDBM50467887 (CHEMBL4291845). IC50 data for inhibition of Anopheles gambiae (80 nM) and human (2100 nM) AChE. View Source
